

The Discovery and Development of MAK683: A Technical Whitepaper

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Compound of Interest

Compound Name: MAK683

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Abstract

MAK683 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2) component, Embryonic Ectoderm Development (EED).[1][2] Developed by Novartis, **MAK683** represents a novel allosteric approach to epigenetic therapy.[3][4] By binding to the H3K27me3-binding pocket of EED, **MAK683** disrupts the EED-EZH2 protein-protein interaction, leading to the inhibition of PRC2's histone methyltransferase activity.[2][5] This whitepaper provides an in-depth technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of **MAK683** for the treatment of advanced malignancies.[1]

Introduction: Targeting the Epigenetic Regulator PRC2

The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that catalyzes the mono-, di-, and tri-methylation of histone H3 at lysine 27 (H3K27), with H3K27me3 being a hallmark of transcriptionally silenced chromatin.[6] The core components of the PRC2 complex are Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit; Embryonic Ectoderm Development (EED); and Suppressor of Zeste 12 (SUZ12).[2] Dysregulation of PRC2 activity, often through gain-of-function mutations in EZH2, is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma and certain solid tumors.[4][7]

MAK683 was developed as an allosteric inhibitor that targets EED, a non-catalytic subunit essential for PRC2's function.^[5] This approach offers a potential advantage over catalytic inhibitors of EZH2, particularly in overcoming resistance mechanisms.^[3]

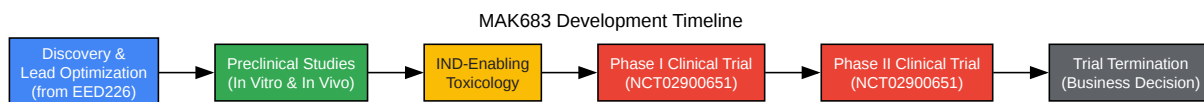
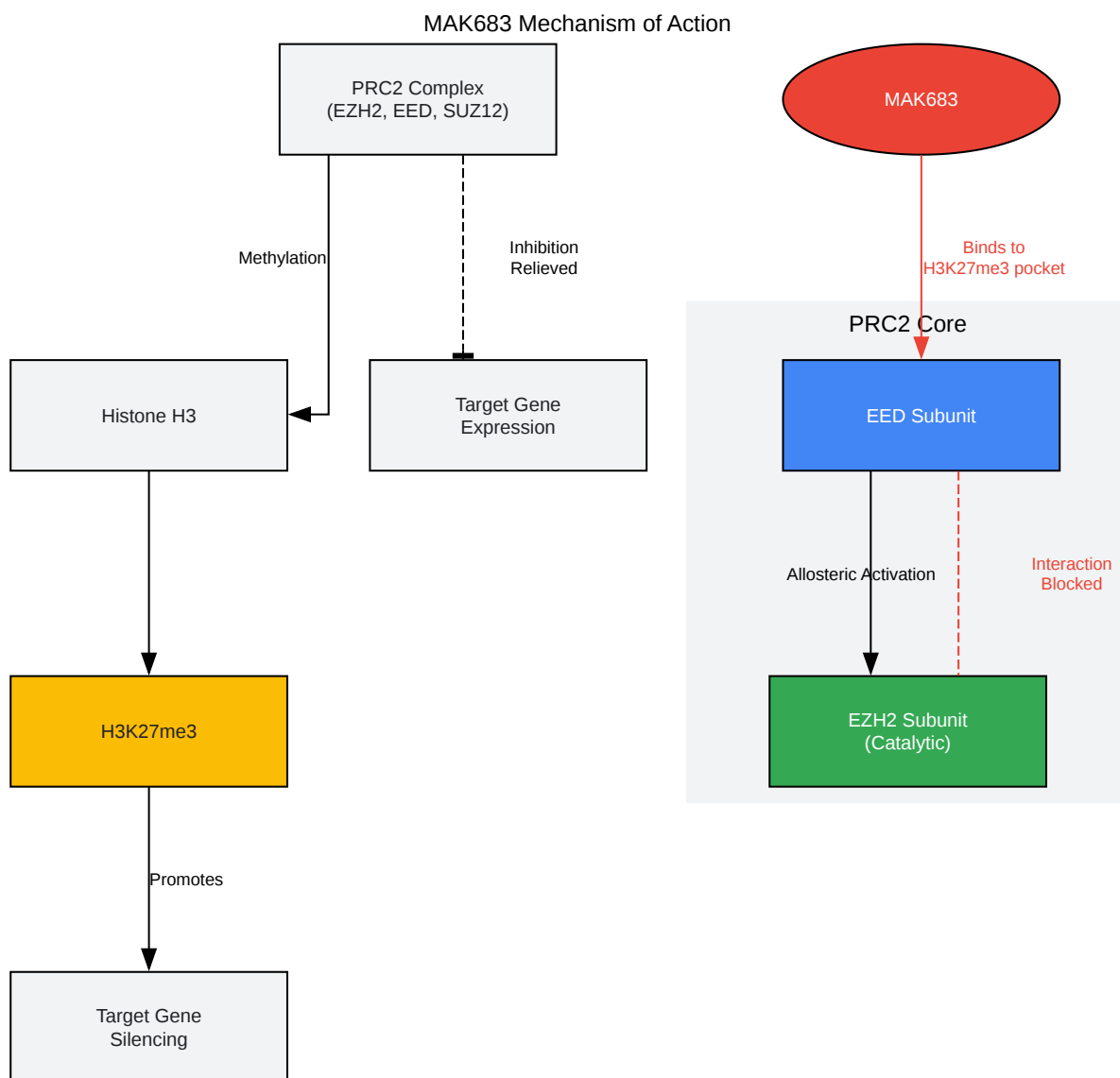
Discovery and Optimization

MAK683 was developed through a stepwise optimization of the tool compound EED226.^{[1][6]} EED226 was identified as a binder to the H3K27me3 pocket of EED, leading to the inhibition of PRC2 activity and tumor growth reduction in mouse xenograft models.^[6] The optimization process focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the selection of **MAK683** as a clinical candidate.^[1]

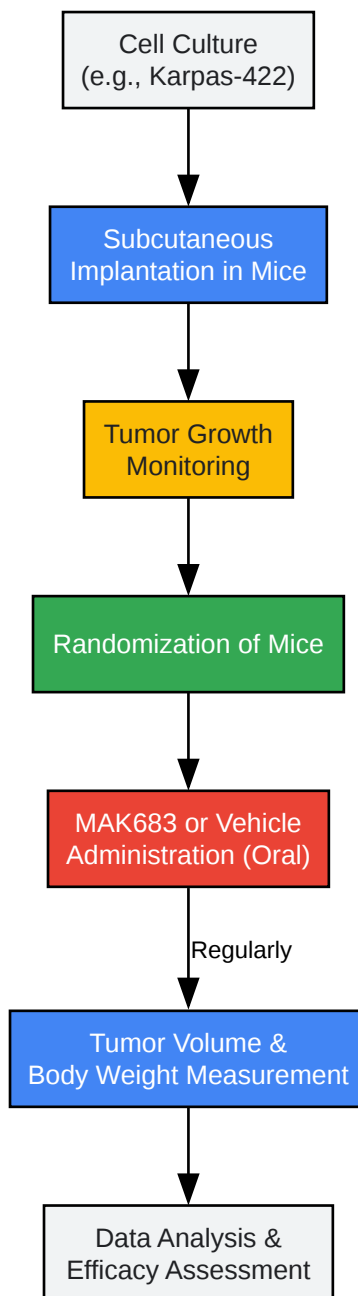
Mechanism of Action

MAK683 functions as an allosteric inhibitor of the PRC2 complex.^[2] It selectively binds to the aromatic cage of the EED subunit that normally recognizes H3K27me3.^[2] This binding induces a conformational change in EED, which in turn prevents its interaction with EZH2.^[2] The disruption of the EED-EZH2 interaction is critical, as EED's binding to H3K27me3 allosterically stimulates the methyltransferase activity of EZH2. By preventing this, **MAK683** effectively inhibits the catalytic activity of the PRC2 complex, leading to a global reduction in H3K27me3 levels and subsequent de-repression of PRC2 target genes.^{[2][5]}

Signaling Pathway Diagram



Experimental Workflow: In Vivo Xenograft Study



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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com